(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine
Overview
Description
“(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine” is a specialty product used for proteomics research . It has a molecular formula of C8H9N3S and a molecular weight of 179.24 .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 179.24 . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications
Medicinal Chemistry Applications
Drug Discovery Building Blocks
Some derivatives of this compound, such as (4-fluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, have been identified as promising building blocks for drug discovery. These compounds are synthesized using fluorination of corresponding pyrazole derivatives, showcasing their potential in medicinal chemistry (Ivonin et al., 2015).
Cyclooxygenase-2 Inhibitors
Derivatives like the 1,5-diarylpyrazole class have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This research led to the identification of celecoxib, a drug used for arthritis treatment (Penning et al., 1997).
Material Science Applications
- Photovoltaic Devices: Thieno[3,4-b]pyrazine-based monomers, which are structurally related to the compound , have been synthesized and used in donor-acceptor copolymers for photovoltaic devices. These copolymers exhibit specific optical properties and electrochemical behaviors suitable for energy conversion applications (Zhou et al., 2010).
Synthetic Chemistry Applications
Synthesis of Schiff Bases
Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety have been synthesized, showcasing the versatility of this compound in creating new chemical structures. These compounds have shown significant analgesic and antioxidant properties (Karrouchi et al., 2016).
Monoamine Oxidase Inhibitors
N1-thiocarbamoyl-3,5-di(hetero)aryl-4,5-dihydro-(1H)-pyrazole derivatives, related to the compound of interest, have been synthesized and evaluated for their ability to inhibit human monoamine oxidase, an enzyme linked to various neurological disorders (Chimenti et al., 2010).
Mechanism of Action
While the exact mechanism of action for “(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine” is not specified, compounds with similar structures have shown microM functional inhibition of ADAMTS-5 . These compounds represent a new class of agents with the potential of inhibiting degradation of aggrecan, a major component of cartilage which is lost in osteoporosis .
Future Directions
Compounds with similar structures to “(5-Thien-2-YL-1H-pyrazol-4-YL)methylamine” have shown potential in inhibiting degradation of aggrecan, a major component of cartilage which is lost in osteoporosis . This suggests potential future directions for research and development in the treatment of osteoporosis and other related conditions.
Properties
IUPAC Name |
(5-thiophen-2-yl-1H-pyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c9-4-6-5-10-11-8(6)7-2-1-3-12-7/h1-3,5H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJAYMBBHVEYSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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